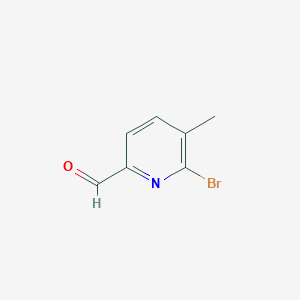

6-Bromo-5-methylpicolinaldehyde

Description

6-Bromo-5-methylpicolinaldehyde (CAS: Not explicitly provided; molecular formula: C₇H₆BrNO) is a halogenated pyridine derivative featuring a bromine atom at position 6, a methyl group at position 5, and an aldehyde functional group at position 2 of the pyridine ring (SMILES: CC1=C(N=C(C=C1)C=O)Br) . Its InChIKey (KNACGVAYCZTEIV-UHFFFAOYSA-N) confirms the stereochemical uniqueness of this compound. The aldehyde group renders it reactive in nucleophilic addition and condensation reactions, while the bromine atom enables cross-coupling chemistry. Predicted collision cross-section (CCS) values for its ionized forms range from 131.3–136.7 Ų, suggesting moderate molecular size and polarity .

Properties

IUPAC Name |

6-bromo-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNACGVAYCZTEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856932 | |

| Record name | 6-Bromo-5-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289158-36-6 | |

| Record name | 6-Bromo-5-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpicolinaldehyde typically involves the bromination of 5-methylpicolinaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of 6-bromo-5-methylpicolinyl alcohol.

Substitution: The bromine atom in this compound can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions, often in the presence of a base.

Major Products:

Oxidation: 6-Bromo-5-methylpicolinic acid.

Reduction: 6-Bromo-5-methylpicolinyl alcohol.

Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-methylpicolinaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: It serves as a precursor in the manufacture of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylpicolinaldehyde in various reactions involves its ability to act as an electrophile due to the presence of the aldehyde group. The bromine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to create a wide range of derivatives.

Comparison with Similar Compounds

Key Analogs :

- 5-Bromo-2-picolinaldehyde (CAS: Not provided): Differs in bromine placement (position 5 vs. 6). The altered electronic environment may reduce steric hindrance near the aldehyde, enhancing reactivity in Suzuki-Miyaura couplings .

Impact of Substituent Position :

- Bromine at position 6 (as in 6-Bromo-5-methylpicolinaldehyde) creates a meta-directing effect, influencing regioselectivity in electrophilic substitutions.

Functional Group Variants

Carboxylic Acid Derivatives :

- 6-Bromo-5-methylpicolinic acid (CAS: 71721002, molecular formula: C₇H₆BrNO₂): Replacing the aldehyde with a carboxylic acid group increases polarity (logP reduction) and enables salt formation, expanding pharmaceutical utility .

- 5-Bromo-6-fluoro-N-methylpicolinamide (CAS: 1616667-62-9, molecular formula: C₇H₆BrFN₂O): The amide group introduces hydrogen-bonding capacity, enhancing bioavailability compared to the aldehyde .

Methoxy-Substituted Analogs :

- 6-Bromo-5-methoxypicolinaldehyde (CAS: 329217-74-5, similarity: 0.85): Methoxy’s electron-donating nature increases ring electron density, altering reactivity in Ullmann couplings versus the methylated parent compound .

Substituent-Type Variants

Amino-Substituted Analogs:

- 5-Amino-2-bromo-6-picoline (CAS: 870997-85-6): The amino group at position 5 enables chelation with transition metals, a property absent in the aldehyde variant. This makes it preferable in catalyst design .

Halogenated Derivatives :

- 5-Bromo-6-fluoro-N-methylpicolinamide : Fluorine’s electronegativity enhances metabolic stability compared to bromine-only analogs, critical in drug development .

Data Tables

Table 1: Structural and Physical Properties of this compound and Key Analogs

Table 2: Predicted Collision Cross-Section (CCS) of this compound Ions

| Ion Type | CCS (Ų) |

|---|---|

| [M+H]+ | 131.7 |

| [M+Na]+ | 136.4 |

| [M+NH4]+ | 136.7 |

| [M-H]- | 132.1 |

Biological Activity

6-Bromo-5-methylpicolinaldehyde (CAS No. 1289158-36-6) is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides an overview of relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C7H6BrN

- Molecular Weight : 201.03 g/mol

The compound features a bromine atom and a methyl group attached to a picolinaldehyde backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of picolinaldehydes, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 32 µg/mL for certain strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells, particularly in breast and lung cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

A comparative study showed that derivatives of picolinaldehyde, including this compound, exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines, indicating moderate potency .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study published in a peer-reviewed journal tested the antimicrobial efficacy of various picolinaldehyde derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth compared to controls, suggesting its potential use in developing new antimicrobial agents . -

Case Study on Anticancer Mechanisms :

Another investigation focused on the apoptotic effects of this compound in MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers such as Bax and Bcl-2 ratio changes . This study supports the hypothesis that the compound could be developed into a therapeutic agent for cancer treatment.

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.